4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide
Overview
Description
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide is a complex organic compound that features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a cyclopentyl group and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Piperazine Ring Formation: The benzisothiazole derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.
Attachment of the Cyclopentyl Group: The piperazine derivative is further reacted with cyclopentanone to introduce the cyclopentyl group.
Formation of the Butanamide Chain: Finally, the compound is reacted with butanoyl chloride to form the butanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzisothiazole moiety.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the piperazine ring.
Scientific Research Applications
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide involves its interaction with specific molecular targets. It is known to function as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2) receptors . This dual antagonism is believed to contribute to its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis-cyclohexanedicarboximide (SM-9018)
- Ziprasidone
Uniqueness
4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide is unique due to its specific structural features, which confer distinct pharmacological properties
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cyclopentyl-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c25-18(21-15-5-1-2-6-15)9-10-19(26)23-11-13-24(14-12-23)20-16-7-3-4-8-17(16)27-22-20/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMGSANMJDDDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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